molecular formula C29H27O3P B8092338 (R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

(R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

Cat. No.: B8092338
M. Wt: 454.5 g/mol
InChI Key: XVXXWYLOBKSUEI-XIFFEERXSA-N
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Description

®-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of oxaphospholes, which are characterized by a phosphorus atom integrated into a heterocyclic ring. The presence of tert-butyl and diphenoxyphenyl groups adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Oxaphosphole Ring: This step involves the cyclization of a suitable precursor containing phosphorus and oxygen atoms. The reaction conditions often require a base such as sodium hydride (NaH) and a solvent like tetrahydrofuran (THF).

    Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Diphenoxyphenyl Group: This step involves the coupling of the diphenoxyphenyl moiety to the oxaphosphole ring, which can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphorus atom, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can target the oxaphosphole ring, potentially converting it to a more saturated phospholane ring.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.

    Substitution: Electrophiles like bromine (Br₂) or nitronium ions (NO₂⁺) can be used under acidic conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phospholane derivatives.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.

Biology

The compound’s structural features make it a candidate for studying enzyme inhibition and protein-ligand interactions, particularly in the context of phosphorous-containing biomolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design, targeting specific enzymes or receptors involved in disease pathways.

Industry

Industrially, the compound can be used in the development of advanced materials, such as polymers with enhanced thermal stability and flame retardancy due to the presence of phosphorus.

Mechanism of Action

The mechanism by which ®-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole exerts its effects often involves interactions with molecular targets such as enzymes or receptors. The oxaphosphole ring can mimic natural substrates or inhibitors, binding to active sites and modulating biological activity. The tert-butyl and diphenoxyphenyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(tert-Butyl)-4-phenyl-2,3-dihydrobenzo[d][1,3]oxaphosphole: Lacks the diphenoxyphenyl group, resulting in different reactivity and applications.

    4-(2,6-Diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole: Lacks the tert-butyl group, affecting its steric properties and binding interactions.

Uniqueness

®-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole is unique due to the combination of its structural elements, which confer specific chemical reactivity and biological activity. The presence of both tert-butyl and diphenoxyphenyl groups enhances its versatility in various applications, distinguishing it from other oxaphosphole derivatives.

Properties

IUPAC Name

(3R)-3-tert-butyl-4-(2,6-diphenoxyphenyl)-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27O3P/c1-29(2,3)33-20-30-26-19-10-16-23(28(26)33)27-24(31-21-12-6-4-7-13-21)17-11-18-25(27)32-22-14-8-5-9-15-22/h4-19H,20H2,1-3H3/t33-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXXWYLOBKSUEI-XIFFEERXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P1COC2=CC=CC(=C21)C3=C(C=CC=C3OC4=CC=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[P@]1COC2=CC=CC(=C21)C3=C(C=CC=C3OC4=CC=CC=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201125778
Record name 1,3-Benzoxaphosphole, 3-(1,1-dimethylethyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydro-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201125778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1441830-74-5
Record name 1,3-Benzoxaphosphole, 3-(1,1-dimethylethyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydro-, (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1441830-74-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzoxaphosphole, 3-(1,1-dimethylethyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydro-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201125778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
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(R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
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(R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
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(R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole

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